REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:22])=[C:19]([OH:21])[CH:20]=1)[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1.Cl>O>[CH3:1][CH:2]([NH:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:22])=[C:19]([OH:21])[CH:20]=1)[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC=1C=CC(=CC1)O)NCCC=2C=CC(=C(C2)O)O.Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred under a constant positive N2 pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by a period
|
Type
|
CUSTOM
|
Details
|
of sparging with N2 ]
|
Type
|
ADDITION
|
Details
|
150 mg of sodium sulfite were added as a peroxide scavenger
|
Type
|
ADDITION
|
Details
|
50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water
|
Type
|
ADDITION
|
Details
|
were added in dropwise fashion over a 2.5 hr
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The supernate was decanted
|
Type
|
WASH
|
Details
|
the crystalline residue washed thoroughly with 600 ml of deaerated water
|
Type
|
CUSTOM
|
Details
|
The supernate was again decanted
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was then filtered under N2
|
Type
|
WASH
|
Details
|
The filter cake was washed twice with 100 ml portions of water
|
Type
|
CUSTOM
|
Details
|
was then dried at 45° C. under vacuum for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=1C=CC(=CC1)O)NCCC=2C=CC(=C(C2)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |